molecular formula C22H30N2O5S B5154528 1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea

Cat. No.: B5154528
M. Wt: 434.6 g/mol
InChI Key: HCSUUHFPKUDCAG-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea is an organic compound characterized by the presence of butoxyphenyl groups attached to a sulfonylurea core

Preparation Methods

The synthesis of 1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea typically involves the reaction of 4-butoxybenzyl chloride with a sulfonylurea derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonylureas.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various sulfonylurea derivatives with potential pharmaceutical applications.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

    Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. It may exhibit biological activity that could be harnessed for the development of new drugs.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea can be compared with other similar compounds, such as:

    4-Butoxyaniline: This compound shares the butoxyphenyl group but differs in its functional groups and overall structure.

    (4-butoxyphenyl)methylamine: This compound also contains a butoxyphenyl group but has different substituents, leading to variations in chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-3-5-15-28-19-9-7-18(8-10-19)17-23-22(25)24-30(26,27)21-13-11-20(12-14-21)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUUHFPKUDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)NS(=O)(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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